Estrone, a naturally occurring estrogen steroid hormone, has been the subject of various studies due to its biological significance and potential therapeutic applications. Recent research has delved into the multifaceted actions of estrone and its derivatives, particularly focusing on their effects on vascular tissue and their role in carcinogenesis and cancer treatment. The compound "Estrone-16,16-D2" and its analogs have been synthesized and investigated for their anticancer effects, revealing promising results in the fight against various cancer cell lines3.
In the field of cancer research, estrone derivatives, specifically estrone-16-oxime ethers, have been synthesized and evaluated for their anticancer properties. These compounds have shown cytotoxic effects on various human cancer cell lines, including cervix carcinoma, breast carcinoma, and skin epidermoid carcinoma. The most promising of these compounds have been further studied, revealing that they induce apoptosis and disrupt the cell cycle in cancer cells. These effects are mediated through the activation of caspase-3 and alterations in the mRNA levels of factors regulating the G1-S phase transition, such as the retinoblastoma protein, CDK4, and p16. The repression of the retinoblastoma protein was also observed at the protein level. These findings suggest that estrone-16-oxime ethers could serve as potential lead structures for the development of new anticancer agents3.
The action of estrone on vascular tissue has been shown to involve both genomic and non-genomic pathways. In vascular smooth muscle cells (VSMC), estrone has been demonstrated to increase nitric oxide (NO) synthesis, which is dependent on the activation of the MAPK cascade. This effect is rapid, occurring between 30 seconds and 20 minutes of treatment, and is inhibited by MAPK inhibitors. Additionally, estrone significantly enhances PKC activity, which is associated with the induction of VSMC proliferation over a longer term, 24 hours after treatment. These proliferative effects are suppressed by PKC inhibitors and are also blocked by estradiol receptor antagonists, indicating the involvement of estrogen receptors in the genomic actions of estrone1.
Furthermore, the potential carcinogenic properties of estrone have been explored. Estrone and 17beta-estradiol can be activated by dimethyldioxirane (DMDO), leading to the formation of DNA adducts, a process often associated with the initiation of carcinogenesis. This suggests that the epoxidation of estrogens may be a key mechanism in their carcinogenic action, as it enables the binding of these hormones to DNA, potentially initiating cancer development2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: